2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride
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Overview
Description
2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride typically involves the reaction of thioamides with chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophiles through substitution reactions, leading to the formation of various derivatives. The sulfur atom in the thiazole ring can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Similar structure but lacks the carbonyl chloride group.
4-Phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole: Contains a phenyl group instead of the carbonyl chloride group.
Uniqueness
2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
88982-85-8 |
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Molecular Formula |
C4H2ClNOS2 |
Molecular Weight |
179.7 g/mol |
IUPAC Name |
2-sulfanylidene-3H-1,3-thiazole-4-carbonyl chloride |
InChI |
InChI=1S/C4H2ClNOS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H,6,8) |
InChI Key |
XQJMPVVYGPPNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)S1)C(=O)Cl |
Origin of Product |
United States |
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